Antibacterial agent 261

Peptide Deformylase (PDF) Inhibition Antibacterial Drug Discovery Enzyme Inhibition Assay

Antibacterial agent 261 (also designated as Compound is a novel, potent, and selective inhibitor of bacterial peptide deformylase (PDF). PDF is a metalloenzyme essential for bacterial protein maturation, removing the N-terminal formyl group from nascent polypeptides.

Molecular Formula C18H24N4O3S2
Molecular Weight 408.5 g/mol
Cat. No. B15567394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 261
Molecular FormulaC18H24N4O3S2
Molecular Weight408.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N4O3S2/c1-2-3-6-13(11-21(25)12-23)18(24)22-9-4-7-14(22)16-19-20-17(27-16)15-8-5-10-26-15/h5,8,10,12-14,25H,2-4,6-7,9,11H2,1H3/t13-,14+/m1/s1
InChIKeyANGGYLLFHFVGPK-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 261 (Compound 43): A Novel Peptide Deformylase Inhibitor with Broad-Spectrum Antibacterial Activity


Antibacterial agent 261 (also designated as Compound 43) is a novel, potent, and selective inhibitor of bacterial peptide deformylase (PDF) [1]. PDF is a metalloenzyme essential for bacterial protein maturation, removing the N-terminal formyl group from nascent polypeptides [2]. Since PDF is essential for bacterial survival but absent from the cytoplasm of human cells, it represents a validated and selective antibacterial target [2]. Antibacterial agent 261 is characterized by its unique 1,3,4-thiadiazole scaffold, which distinguishes it structurally from earlier peptidomimetic and hydroxamic acid-based PDF inhibitors [1].

Why Antibacterial Agent 261 (Compound 43) Cannot Be Substituted with Generic PDF Inhibitors


Despite sharing a common molecular target, peptide deformylase (PDF) inhibitors exhibit significant variability in antibacterial spectrum, target potency, and crucially, their potential for causing methemoglobin toxicity—a known off-target effect associated with the inhibition of human mitochondrial PDF [1]. Simply substituting one PDF inhibitor for another without a detailed understanding of its structure-activity relationship (SAR), bacterial cell penetration profile, and in vivo safety margin is a high-risk procurement decision. Compound 43 incorporates a unique 1,3,4-thiadiazole scaffold designed to enhance broad-spectrum activity against both Gram-positive and Gram-negative pathogens while simultaneously mitigating the toxicity risks inherent to this drug class [1][2].

Antibacterial Agent 261: Quantitative Differentiation and Evidence-Based Procurement Guide


Potent PDF Inhibition Against Key Bacterial Pathogens

Antibacterial agent 261 (Compound 43) is a highly potent inhibitor of purified peptide deformylase (PDF) enzymes from both Gram-positive and Gram-negative bacteria. The compound demonstrates exceptional potency against S. aureus PDF with an IC50 of 2.5 nM, representing an improvement over the classical PDF inhibitor actinonin [1]. It also exhibits potent inhibition of E. coli PDF with an IC50 of 10.6 nM [2].

Peptide Deformylase (PDF) Inhibition Antibacterial Drug Discovery Enzyme Inhibition Assay

In Vivo Efficacy in a Murine Model of Drug-Resistant A. baumannii Infection

Antibacterial agent 261 (Compound 43) has demonstrated remarkable protective efficacy in a mouse model of infection with drug-resistant Acinetobacter baumannii, a critical-priority pathogen according to the WHO [1]. This in vivo validation is a critical differentiator, as many PDF inhibitors with potent in vitro activity fail to show significant efficacy in animal models due to poor pharmacokinetics or high toxicity [2].

Acinetobacter baumannii Gram-negative Infection In Vivo Efficacy Drug Resistance

Designed for a Reduced Methemoglobin Toxicity Liability

A known and significant liability for many PDF inhibitors is the induction of methemoglobinemia, a condition caused by inhibition of the human mitochondrial PDF homolog [1]. The structure-based design of Antibacterial agent 261, which incorporates a 1,3,4-thiadiazole scaffold, was specifically optimized to lower this toxicity potential compared to earlier clinical candidates like LBM415 [2][3].

Methemoglobin Toxicity Drug Safety Off-target Effects PDF Inhibitors

Novel 1,3,4-Thiadiazole Scaffold for Enhanced Gram-Negative Penetration

Antibacterial agent 261 features a 1,3,4-thiadiazole core, a strategic departure from the more common peptidomimetic and hydroxamic acid PDF inhibitor scaffolds [1]. This structural modification was implemented to improve penetration into Gram-negative bacteria, which are notoriously difficult to treat due to their outer membrane barrier [2].

1,3,4-Thiadiazole Gram-negative Bacteria Bacterial Cell Permeability Scaffold Hopping

Antibacterial Agent 261: Key Research and Industrial Application Scenarios for Compound 43


Preclinical Development of Anti-Acinetobacter baumannii Therapies

Given its demonstrated in vivo efficacy in a mouse model of drug-resistant A. baumannii infection [1], Antibacterial agent 261 is ideally suited as a lead compound or a positive control in preclinical studies targeting this critical-priority pathogen. It can be used to benchmark novel compounds, investigate mechanisms of resistance, or be advanced through the early stages of drug development for Gram-negative infections.

Investigating Structure-Activity Relationships (SAR) for PDF Inhibitors

With its unique 1,3,4-thiadiazole scaffold, Compound 43 serves as a crucial reference point for medicinal chemistry campaigns focused on optimizing PDF inhibitors [1]. Researchers can use this compound to understand how specific structural features (the thiadiazole ring) contribute to broad-spectrum activity, target potency, and a lower toxicity profile, guiding the synthesis of next-generation analogs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Gram-Negative Infections

The compound's reported activity against Gram-negative bacteria and its in vivo validation [1] make it a valuable tool for developing and refining PK/PD models for PDF inhibitors. Researchers can use Antibacterial agent 261 to study the relationship between drug exposure, PDF target engagement, and bacterial killing dynamics in complex Gram-negative infection models.

Validating PDF as a Target in Multidrug-Resistant (MDR) Pathogens

As resistance to existing antibiotics grows, the need for novel, unexploited targets is paramount. Antibacterial agent 261, as a potent and selective PDF inhibitor [1], is an essential chemical probe for validating the PDF target in MDR strains. It can be used to demonstrate that inhibiting PDF is a viable and effective strategy against pathogens that are resistant to conventional drug classes.

Technical Documentation Hub

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